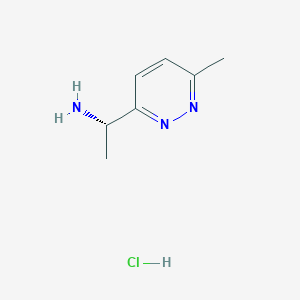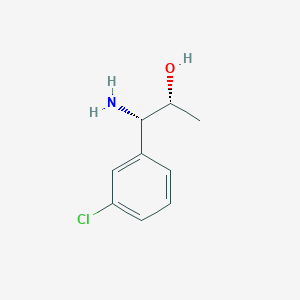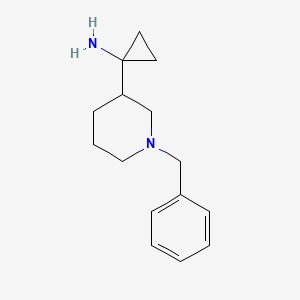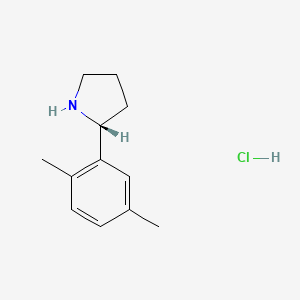
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylpyridazine.
Amine Introduction:
Chirality Induction: The (S)-enantiomer is obtained using chiral catalysts or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
6-Methylpyridazine: The parent compound without the ethan-1-amine group.
1-(6-Methylpyridazin-3-YL)ethan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C7H12ClN3 |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
(1S)-1-(6-methylpyridazin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-3-4-7(6(2)8)10-9-5;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1 |
Clave InChI |
FHYGXZLXNDINMB-RGMNGODLSA-N |
SMILES isomérico |
CC1=NN=C(C=C1)[C@H](C)N.Cl |
SMILES canónico |
CC1=NN=C(C=C1)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)

![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)





